molecular formula C22H21F3N6O B2924103 N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine CAS No. 1021028-01-2

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B2924103
CAS No.: 1021028-01-2
M. Wt: 442.446
InChI Key: FLMHMCNEFQMIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including pyridazinyl, piperazinyl, and trifluoromethylbenzoyl moieties, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such asp70S6Kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to changes in cell function and behavior.

Mode of Action

It’s likely that it interacts with its targets (potentially kinases) throughhydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of the target, altering its function and impacting downstream cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethylbenzoyl moiety, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-15-8-9-26-19(14-15)27-18-6-7-20(29-28-18)30-10-12-31(13-11-30)21(32)16-2-4-17(5-3-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHMCNEFQMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.